molecular formula C30H25F4N5O4 B1192348 BMS-986139

BMS-986139

Número de catálogo: B1192348
Peso molecular: 595.55
Clave InChI: AZUHPIPRWNNVET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-986139 is a pan-genotype inhibitor of HCV NS5B polymerase via binding to the primer grip site.

Propiedades

Fórmula molecular

C30H25F4N5O4

Peso molecular

595.55

Nombre IUPAC

5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C30H25F4N5O4/c1-29(2,28-36-15-42-39-28)38-25(40)18-6-4-5-17(13-18)20-14-21-23(26(41)35-3)24(16-7-9-19(31)10-8-16)43-27(21)37-22(20)11-12-30(32,33)34/h4-10,13-15H,11-12H2,1-3H3,(H,35,41)(H,38,40)

Clave InChI

AZUHPIPRWNNVET-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=C(F)C=C2)OC3=NC(CCC(F)(F)F)=C(C4=CC=CC(C(NC(C)(C5=NOC=N5)C)=O)=C4)C=C31)NC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS986139;  BMS 986139;  BMS-986139

Origen del producto

United States

Synthesis routes and methods

Procedure details

2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (879 mg, 2.31 mmol) was added to stirring solution of 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid (750 mg, 1.54 mmol), N-ethyl-N-isopropylpropan-2-amine (0.81 ml, 4.6 mmol) and 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (277 mg, 1.70 mmol) in DMF (10 ml) at rt. The mixture was allowed to stir at rt for 1 h. The reaction mixture was then concentrated and purified on silica gel (Biotage, EtOAc/DCM gradient, fraction collection at λ=254 nm) to give the expected product 5-(3-(2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (711 mg, 1.17 mmol, 76% yield) consistent by LCMS and NMR. LC-MS retention time: 1.76 min; m/z (MH+): 596. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 3u C18 2.0×30 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 1 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode. 1H NMR (500 MHz, DMSO-d6) δ 9.43 (s, 1H), 8.77 (s, 1H), 8.51 (q, J=4.3 Hz, 1H), 8.11-8.03 (m, 1H), 7.98 (s, 1H), 7.93 (d, J=7.6 Hz, 1H), 7.90 (s, 1H), 7.70 (m, 1H), 7.62 (m, 1H), 7.41 (t, J=8.8 Hz, 2H), 3.04 (m, 2H), 2.82 (d, J=4.4 Hz, 3H), 2.75 (m, 2H), 1.71 (s, 6H); 13C NMR (126 MHz, DMSO-d6) δ 173.9, 166.4, 165.7, 162.4, 163.0 (d, J=247.5 Hz), 158.7, 151.9, 151.3, 138.7, 134.7, 133.0, 132.2, 131.6, 129.9 (d, J=8.2 Hz), 128.4, 127.1, 127.4 (q, J=275.0 Hz), 125.2, 117.5, 116.0 (d, J=22.5 Hz), 112.6, 51.1, 31.4 (q, J=27.5 Hz), 27.2, 26.6, 26.2; 19F NMR (470 MHz, DMSO-d6) δ 64.8, −109.9 HRMS (+ESI)(MH+) Calcd for C30H26F4N5O4: 596.1915. Found 596.1901; IR (KBr powder) 3600-2800, 1650-1638, 1510 cm−1. Anal Calcd. (%) for C30H25F4N5O4: C, 60.50; H, 4.23; N, 11.76. Found: C, 60.61; H, 4.01; N, 11.56.
Name
3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
expected product
Name
2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986139
Reactant of Route 2
Reactant of Route 2
BMS-986139
Reactant of Route 3
Reactant of Route 3
BMS-986139
Reactant of Route 4
Reactant of Route 4
BMS-986139
Reactant of Route 5
Reactant of Route 5
BMS-986139
Reactant of Route 6
Reactant of Route 6
BMS-986139

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.